molecular formula C10H8N2O5 B14380449 5-Methoxy-4-nitro-1-benzofuran-2-carboxamide CAS No. 88220-50-2

5-Methoxy-4-nitro-1-benzofuran-2-carboxamide

Cat. No.: B14380449
CAS No.: 88220-50-2
M. Wt: 236.18 g/mol
InChI Key: QBJHXVNOQYYNJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 5-Methoxy-4-nitro-1-benzofuran-2-carboxamide involves several steps. One common method includes the nitration of 5-methoxy-1-benzofuran-2-carboxylic acid, followed by the conversion of the nitro group to a carboxamide. The reaction conditions typically involve the use of strong acids and bases, along with specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve microwave-assisted synthesis, which has been shown to be effective for benzofuran derivatives .

Chemical Reactions Analysis

5-Methoxy-4-nitro-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield 5-methoxy-4-amino-1-benzofuran-2-carboxamide .

Scientific Research Applications

5-Methoxy-4-nitro-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-4-nitro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

5-Methoxy-4-nitro-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives such as:

Properties

CAS No.

88220-50-2

Molecular Formula

C10H8N2O5

Molecular Weight

236.18 g/mol

IUPAC Name

5-methoxy-4-nitro-1-benzofuran-2-carboxamide

InChI

InChI=1S/C10H8N2O5/c1-16-7-3-2-6-5(9(7)12(14)15)4-8(17-6)10(11)13/h2-4H,1H3,(H2,11,13)

InChI Key

QBJHXVNOQYYNJL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)OC(=C2)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.